molecular formula C6H5Cl2N3 B563695 6-Chloro-7-deazapurine Hydrochloride CAS No. 1243346-92-0

6-Chloro-7-deazapurine Hydrochloride

Cat. No. B563695
M. Wt: 190.027
InChI Key: PEBOURCSCAMADU-UHFFFAOYSA-N
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Description

6-Chloro-7-deazapurine Hydrochloride (6-Cl-7-DPH) is an organic compound with a molecular formula of C5H6ClN5. It is a purine derivative with a unique structure that is used in many scientific and medical research applications. It is an important tool in the study of biochemical and physiological processes in organisms. 6-Cl-7-DPH is also used in lab experiments as a reagent for the synthesis of other compounds.

Scientific Research Applications

Cytostatic Agents and Antiviral Activity

A significant body of research has been dedicated to exploring the cytostatic and potential antiviral properties of 6-Chloro-7-deazapurine derivatives. For instance, studies have developed a series of novel 7-deazapurine ribonucleosides bearing various substituents, demonstrating significant cytostatic effects against multiple cancer cell lines. These compounds, particularly those with 7-H or 7-F derivatives, showed potent cytostatic activity, comparable to or better than known nucleoside analogues like clofarabine. The most effective compounds displayed inhibition concentrations ranging from 16 to 96 nM, indicating a promising area for further investigation in cancer therapy (Nauš et al., 2010).

Fluorescent Properties for Biological Imaging

Another area of interest is the development of fluorescent 7-deazapurine bases for biological imaging applications. A study synthesized a series of 2-substituted 6-(het)aryl-7-deazapurine bases that, unlike their ribonucleoside counterparts, did not exhibit significant biological activity but demonstrated bright fluorescence. These compounds could serve as potential tools for biological imaging, providing a new avenue for research and diagnostic applications (Sabat et al., 2016).

Inhibition of Enzymatic Activities

Further investigations into 7-deazapurine derivatives have identified their role as competitive inhibitors of specific enzymatic activities. For example, certain nucleosides modified with 6-chloro, 6-amino, or 6-methoxy substituents, along with bulky hydrophobic groups, have shown to significantly enhance affinity for E. coli purine nucleoside phosphorylase, serving as potent competitive inhibitors. This suggests potential applications in developing antimicrobial agents or exploring new pathways for drug development (Bzowska et al., 1998).

Synthesis and Biological Applications

The versatility of 6-Chloro-7-deazapurine Hydrochloride extends to its use in synthesizing various nucleoside analogues and derivatives. Research has focused on optimizing synthesis methods to create compounds with potential antitumor, antiviral, and enzymatic inhibition activities. These synthetic approaches have paved the way for the creation of novel drugs and therapeutic agents, highlighting the compound's significance in medicinal chemistry and drug design (Ingale et al., 2018; Perlíková et al., 2017).

properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBOURCSCAMADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747323
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-deazapurine Hydrochloride

CAS RN

1243346-92-0
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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